![molecular formula C22H22N2O4S2 B6572597 4-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946382-44-1](/img/structure/B6572597.png)
4-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including an ethoxy group, a thiophene ring, a sulfonyl group, a tetrahydroquinoline ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The thiophene ring and the tetrahydroquinoline ring could potentially participate in aromatic stacking interactions, while the sulfonyl group could act as a hydrogen bond acceptor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its lipophilicity, potentially improving its ability to cross cell membranes. The presence of the sulfonyl group could increase its acidity, potentially influencing its solubility in different solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with a specific protein target in the body. The specific functional groups and structural features of the molecule could contribute to its binding affinity and selectivity .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
Future Directions
The future research directions for this compound could include further studies to better understand its physical and chemical properties, its reactivity, and its potential uses. For example, if it were being developed as a drug, it could be subject to further testing to evaluate its efficacy and safety .
properties
IUPAC Name |
4-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-19-10-7-16(8-11-19)22(25)23-18-9-12-20-17(15-18)5-3-13-24(20)30(26,27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNONGWYBZKJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.